4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (+-)-
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Overview
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a benzopyran ring, a carboxylic acid group, and a piperidinyl ester. It is often used in the fields of chemistry, biology, and medicine due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- typically involves multiple steps. The process begins with the preparation of the benzopyran ring, followed by the introduction of the carboxylic acid group and the piperidinyl ester. Common reagents used in these reactions include phenylmagnesium bromide, piperidine, and hydrochloric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and advanced purification techniques, such as chromatography, are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-8-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups.
Piperidinyl esters: Compounds with a piperidinyl ester group exhibit similar chemical properties and reactivity.
Uniqueness
The uniqueness of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 1-phenyl-2-(1-piperidinyl)ethyl ester, hydrochloride, (±)- lies in its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research applications and industrial processes.
Properties
CAS No. |
147528-34-5 |
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Molecular Formula |
C30H30ClNO4 |
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(1-phenyl-2-piperidin-1-ylethyl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C30H29NO4.ClH/c1-21-27(32)24-16-11-17-25(29(24)35-28(21)23-14-7-3-8-15-23)30(33)34-26(22-12-5-2-6-13-22)20-31-18-9-4-10-19-31;/h2-3,5-8,11-17,26H,4,9-10,18-20H2,1H3;1H |
InChI Key |
YDUKCWAOHGWSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(CN3CCCCC3)C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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